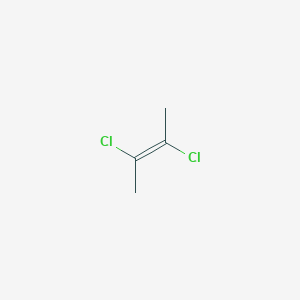
2,3-Dichloro-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-2-butene is a useful research compound. Its molecular formula is C4H6Cl2 and its molecular weight is 124.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermediate in Synthesis
2,3-Dichloro-2-butene serves as a valuable intermediate in the synthesis of various organic compounds:
- Synthesis of 2,3-Dichloro-1,3-butadiene : This compound can be produced by dehydrochlorination of this compound. 2,3-Dichloro-1,3-butadiene is a significant monomer used in the production of copolymers and elastomers .
- Production of Tetrachlorobutane : The compound can also be used to synthesize meso-1,2,3,4-tetrachlorobutane through chlorination processes. Meso-1,2,3,4-tetrachlorobutane is an important precursor for producing other valuable chemicals and polymers .
Polymerization Processes
The polymerization of 2,3-dichloro-1,3-butadiene leads to various copolymers that have applications in materials science:
- Copolymers with Chloroprene : Research indicates that copolymers formed from 2,3-dichloro-1,3-butadiene and chloroprene exhibit enhanced properties suitable for industrial applications such as adhesives and coatings .
Toxicity and Safety Considerations
While this compound has useful applications, it is essential to consider its toxicity profile. Studies have shown that exposure to chlorinated compounds can lead to adverse health effects including respiratory irritation and potential carcinogenicity. Proper handling procedures must be established to mitigate risks associated with its use .
Case Study 1: Industrial Use in Polymer Production
A notable case study involves the use of this compound in the production of rubber-like materials. Researchers demonstrated that copolymers derived from this compound exhibited improved elasticity and thermal stability compared to traditional rubber materials. These properties make them suitable for automotive parts and industrial applications.
Case Study 2: Environmental Impact Assessment
Another significant study evaluated the environmental impact of this compound during its synthesis and application phases. The findings highlighted the importance of developing greener synthesis methods to reduce hazardous waste and emissions associated with its production.
Propriétés
Numéro CAS |
1587-29-7 |
|---|---|
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.99 g/mol |
Nom IUPAC |
(E)-2,3-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+ |
Clé InChI |
YRCBNVMRRBIDNF-ONEGZZNKSA-N |
SMILES |
CC(=C(C)Cl)Cl |
SMILES isomérique |
C/C(=C(/C)\Cl)/Cl |
SMILES canonique |
CC(=C(C)Cl)Cl |
Key on ui other cas no. |
1587-29-7 4279-21-4 |
Pictogrammes |
Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















